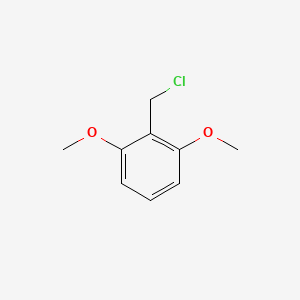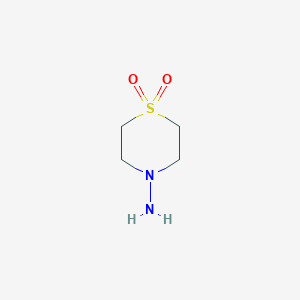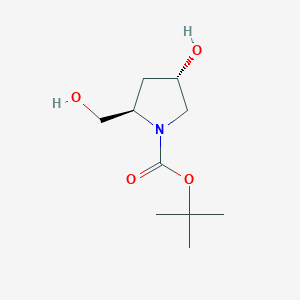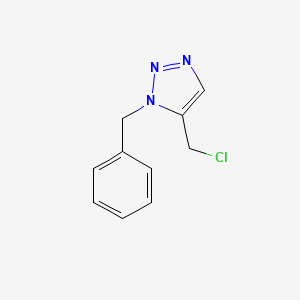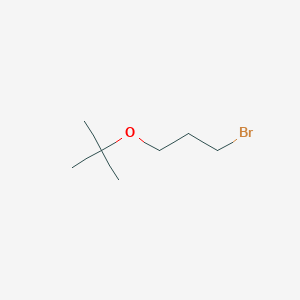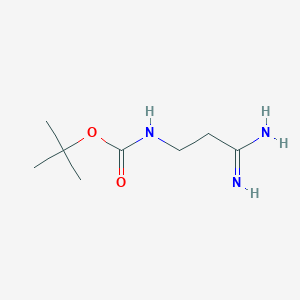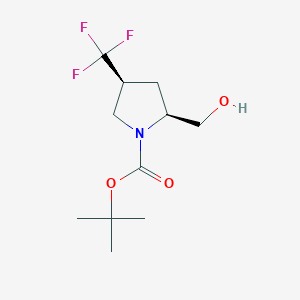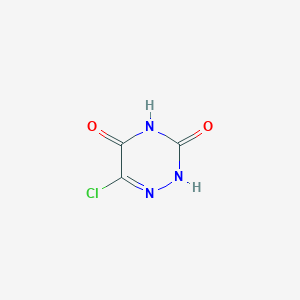
6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that is part of the triazine and pyrimidine families. It is known for its ability to form cocrystals and engage in hydrogen and halogen bonding interactions, which are significant for its stabilization and crystal packing properties .
Synthesis Analysis
The synthesis of related triazine derivatives has been explored in various studies. For instance, solid-supported chloro[1,3,5]triazine has been developed as a versatile synthetic auxiliary for the synthesis of amide libraries. This reagent showed promising results when linked to a polystyrene−poly(ethylene glycol) resin, facilitating the solution-phase synthesis of different amides and dipeptides . Additionally, a series of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines have been prepared, which are relevant for crystal engineering applications .
Molecular Structure Analysis
The molecular structure of triazine derivatives has been studied through various methods, including X-ray crystallography. For example, the structure of a 4,6-diamino-1,3,5-triazine derivative was determined in the solid state and found to be stabilized by intra and intermolecular hydrogen bonds . Another study reported the crystal structure of a triazine dione methanol solvate, revealing that the heterocyclic ring is planar and forms dimers via strong hydrogen bonds .
Chemical Reactions Analysis
The reactivity of triazine derivatives has been explored in the context of forming cocrystals and engaging in hydrogen and halogen bonding. In one study, 6-chlorouracil and its derivatives were cocrystallized with various triazine and pyrimidine derivatives, leading to the formation of solvent-inclusive cocrystals with extensive hydrogen bonding networks . Another study synthesized new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one, which underwent further reactions to yield compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are closely related to their molecular structure and bonding interactions. The presence of chlorine substituents and the ability to form hydrogen and halogen bonds significantly influence the crystal packing and stability of these compounds. For instance, the solvent molecules in the cocrystals contribute to the stabilization of the crystal packing through intermolecular interactions . The dynamic behavior of these compounds, such as restricted rotation about the amino-triazine bond, has also been characterized using spectroscopic studies .
Applications De Recherche Scientifique
Visible-Light-Induced Reactions
An efficient method to synthesize 6-oxyalkylated derivatives of 1,2,4-triazine-3,5(2H, 4H)-diones has been developed, using visible-light-induced cross-dehydrogenative coupling reactions. This process employs 2-tert-butylanthraquinone as a photocatalyst and air as an oxidant, demonstrating its utility in the preparation of bioactive molecule intermediates (Tan et al., 2022).
Structural Reassignment
Research has corrected a previously reported structure, showing that the reaction of 6-amino-1,2,4-triazine-3,5-(2H,4H)clione with certain chemicals yields 5-hydroxy-1,2,4-triazole-3-carboxylic acid instead of the previously thought 6-hydroxy derivative (Schuan et al., 1979).
Molecular Structure and Synthesis
There has been significant development in synthesizing and characterizing various benzyl derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, leading to improved methodologies and efficient production of these compounds (Hwang et al., 2017).
Hydrogen-Bond-Based Synthon Motifs
Research on the cocrystallization of 6-chlorouracil and its derivatives with various triazine and pyrimidine derivatives has expanded understanding of hydrogen and halogen bonds in crystal formation, providing insights into molecular interactions (Gerhardt & Egert, 2015).
Novel Biocidal Polymers
A new type of biocidal polymer was created by chemically attaching triazine-dione moieties to commercial polystyrene, demonstrating its effectiveness against bacteria like Staphylococcus aureus (Sun et al., 1996).
Synthesis and Antibacterial Evaluation
Compounds involving 6-azapyrimidines with specific pharmacophores have been synthesized and evaluated for antibacterial activity, showcasing their potential in antimicrobial applications (Huang & Lee, 2011).
Propriétés
IUPAC Name |
6-chloro-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUKVVDKNFETLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=NNC(=O)N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482954 |
Source


|
| Record name | CTK3C4642 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione | |
CAS RN |
873-44-9 |
Source


|
| Record name | CTK3C4642 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

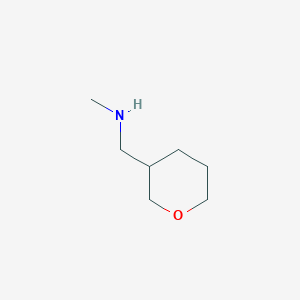
![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)


![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)
